molecular formula C22H18ClN3O2S B2805956 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1105222-47-6

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No. B2805956
CAS RN: 1105222-47-6
M. Wt: 423.92
InChI Key: YZJTWIRNQFLZJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C22H18ClN3O2S . It contains several functional groups, including a thieno[3,2-d]pyrimidin-4-one ring, a chlorophenyl group, and a methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-one ring forms the core of the molecule, with the chlorophenyl and methylbenzyl groups attached at specific positions .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 124.9±0.5 cm3, and a polar surface area of 108 Å2 . It also has several other properties such as a specific boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve both experimental studies and computational modelling .

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-14-2-4-15(5-3-14)10-24-19(27)11-26-13-25-20-18(12-29-21(20)22(26)28)16-6-8-17(23)9-7-16/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJTWIRNQFLZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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